

Methyl 9-decenoate reference standard gas chromatography

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Compound Focus: Methyl 9-decenoate

CAS No.: 25601-41-6

Cat. No.: S1897233

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Chemical Identity & Chromatographic Data

The foundational data for **Methyl 9-decenoate**, essential for method development and compound identification, is provided in the following tables.

Table 1: Basic Chemical Identifiers [1]

Property	Value
Chemical Name	Methyl 9-decenoate
CAS Registry Number	R283068
Molecular Formula	$C_{11}H_{20}O_2$
Molecular Weight	184.2753 g/mol
IUPAC Standard InChI	InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
IUPAC Standard InChIKey	SBIGSHCJXYGFMX-UHFFFAOYSA-N

Table 2: Gas Chromatography Parameters & Properties [1] [2]

Property	Value / Description
Retention Index (I)	1316 (on CP Sil 8 CB column)
Chromatographic Conditions	60 m / 0.25 mm / 0.25 μ m; Helium carrier gas; 40°C for 2 min, then ramp at 4°C/min to 280°C [1].
Purity (as reference standard)	\geq 99.5% (by GC) [2]
Physical State	Liquid [2]
Density	0.87 g/cm ³ at 20°C [2]
Boiling Point	>176.7 °C at 1013 hPa [2]

Experimental Protocol for GC Analysis

This protocol outlines the key steps for utilizing **Methyl 9-decenoate** as a reference standard in a GC method, incorporating best practices for validation [3].

Sample Preparation

- **Derivatization (if needed):** For fatty acid analysis, samples are often derivatized to their methyl ester forms. If **Methyl 9-decenoate** is the target analyte, this step may not be necessary.
- **Liquid-Liquid Extraction:** Transfer the sample to a glass tube. For a 6 mL aqueous sample, add 2 mL of a 0.1 M phosphate buffer (pH 6.8-7.4). Adjust pH to 9 with a carbonate buffer and NaOH (1 M). Extract by shaking with 10 mL of methyl tert-butyl ether (TBME) for 10 minutes. Centrifuge and transfer the organic supernatant [3].
- **Concentration:** Gently evaporate the extract to dryness under a nitrogen stream at 70°C. Reconstitute the dried residue in a suitable solvent for GC injection [3].

GC Instrumental Configuration

- **Column:** Non-polar capillary column, e.g., CP Sil 8 CB, 60 m x 0.25 mm i.d. x 0.25 μ m film thickness [1].

- **Carrier Gas:** Helium, constant pressure of 18.5 psi [3].
- **Injector:** Temperature 280°C, splitless mode [3].
- **Oven Temperature Program:** Initial temperature 120°C, ramp to 177°C at 70°C/min, then to 236°C at 5°C/min, finally to 315°C at 30°C/min and hold for 3 minutes [3].
- **Detection:** Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, use electron ionization (EI) at 70 eV [3].

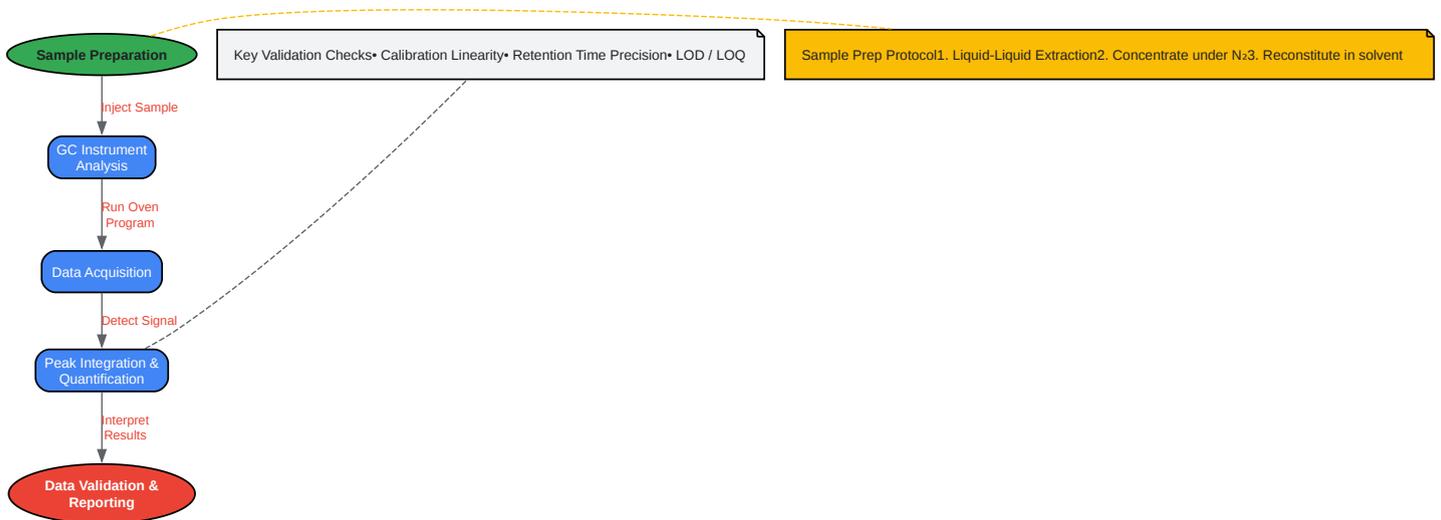
Method Validation

A rigorous validation is crucial for reliable quantitative results [3].

- **Calibration:** Prepare at least six calibration levels analyzed over three different days. Test for homoscedasticity (e.g., using Levene's test) and the linearity of the calibration curve.
- **Accuracy & Precision:** Calculate intra-day (within-day) and inter-day (between-day) accuracy (as % bias) and precision (as Relative Standard Deviation, RSD).
- **Limit of Detection (LOD):** Determine using a reliable method such as Hubaux and Vos' approach.
- **Specificity:** Ensure the method can distinguish **Methyl 9-decenoate** from other components in the sample.

GC Analysis Workflow

The following diagram illustrates the comprehensive workflow for a quantitative GC analysis using a reference standard, from sample preparation to data interpretation.



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This workflow outlines the key stages in Gas Chromatography analysis.

Advanced Applications & Comparative Analysis

For more complex samples, advanced techniques can provide superior separation and analysis.

- **Comprehensive Two-Dimensional GC (GC×GC):** GC×GC offers greater separation power for analyzing **Methyl 9-decenoate** in complex mixtures like biological fluids or environmental samples [4]. Critical steps for comparison include **Data Registration** (aligning retention times between sample and

reference runs using an affine transformation) and **Intensity Normalization** (using a stable internal standard like hopane to correct for variations in injected sample amount) [4].

- **Qualitative Analysis Limitations:** While the retention index is a key identifier, it is not unique. Confirming the identity of **Methyl 9-decenoate** requires confirmation with a certified reference standard or by using a mass spectrometer as the detector [5].

Critical Notes for Analysis

- **Physical Handling:** **Methyl 9-decenoate** is a liquid at room temperature. Its relatively high boiling point (>176.7°C) makes it suitable for GC analysis [2].
- **Retention Time Stability:** Strict control of temperature and carrier gas flow rate is essential, as even minor fluctuations can significantly alter retention times and compromise identification [5].
- **Quantitative Precision:** For high-precision quantification, always use an internal standard. The provided purity of ≥99.5% confirms its suitability as a high-quality reference standard [2].

Reference List

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